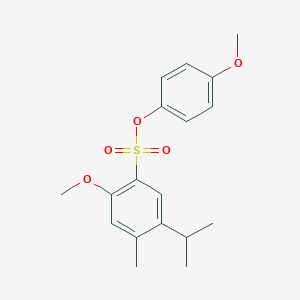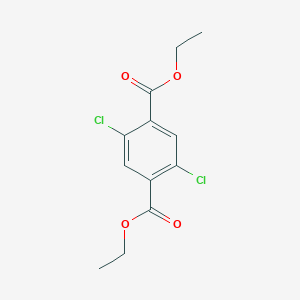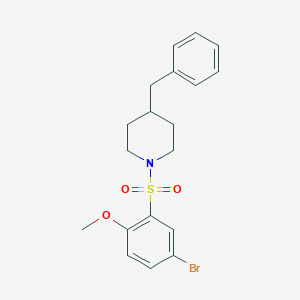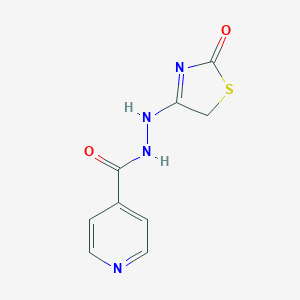
(E)-N'-(2-氧代噻唑烷-4-亚基)异烟酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N’-(2-oxothiazolidin-4-ylidene)isonicotinohydrazide is a synthetic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a thiazolidinone ring, which is a common structural motif in medicinal chemistry.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The interaction often involves the formation of bonds between the compound and its target, which can alter the target’s function and lead to the observed biological effects .
Biochemical Pathways
Thiazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis infection, glucose metabolism, malaria infection, cholinesterase activity, and more .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound, affecting how much of the compound reaches its target and how long it stays in the body .
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects can be expected to be wide-ranging, depending on the specific target and pathway involved . These effects can include inhibition of viral replication, reduction of inflammation, killing or inhibiting the growth of cancer cells or microbes, inhibition of enzymes, and more .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and how it interacts with its targets . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(2-oxothiazolidin-4-ylidene)isonicotinohydrazide typically involves the condensation of isonicotinohydrazide with a thiazolidinone derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
(E)-N’-(2-oxothiazolidin-4-ylidene)isonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce hydrazine derivatives.
相似化合物的比较
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Hydrazones: Compounds with a hydrazone functional group.
Uniqueness
(E)-N’-(2-oxothiazolidin-4-ylidene)isonicotinohydrazide is unique due to its specific combination of a thiazolidinone ring and a hydrazone moiety. This combination may confer unique biological activities and chemical reactivity compared to other similar compounds.
属性
IUPAC Name |
N-[(E)-(2-oxo-1,3-thiazolidin-4-ylidene)amino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c14-8(6-1-3-10-4-2-6)13-12-7-5-16-9(15)11-7/h1-4H,5H2,(H,13,14)(H,11,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSZBJFIPRDSOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC(=O)C2=CC=NC=C2)NC(=O)S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=N\NC(=O)C2=CC=NC=C2)/NC(=O)S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-[2-(4-oxoquinazolin-3-yl)acetyl]benzohydrazide](/img/structure/B361813.png)
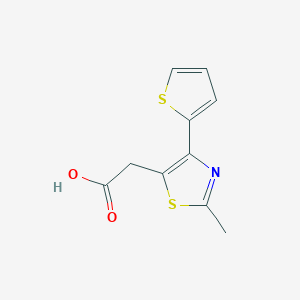
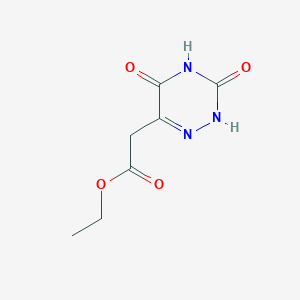
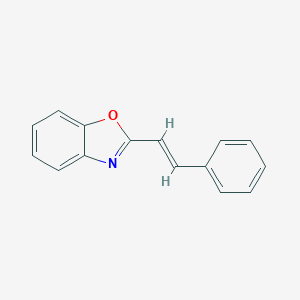
![4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B361822.png)
![N-Benzo[1,3]dioxol-5-yl-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide](/img/structure/B361825.png)
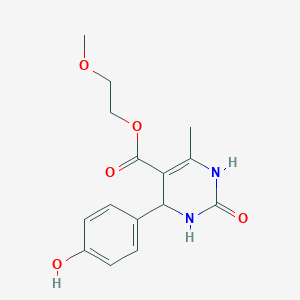
![2-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B361832.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B361834.png)
![2-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B361839.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B361841.png)
